molecular formula C14H17ClN2O4 B5494069 2-{2-[4-(4-CHLOROPHENYL)PIPERAZINO]-2-OXOETHOXY}ACETIC ACID

2-{2-[4-(4-CHLOROPHENYL)PIPERAZINO]-2-OXOETHOXY}ACETIC ACID

Cat. No.: B5494069
M. Wt: 312.75 g/mol
InChI Key: FUFYNWWOZXEYEW-UHFFFAOYSA-N
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Description

2-{2-[4-(4-Chlorophenyl)piperazino]-2-oxoethoxy}acetic acid is a chemical compound that belongs to the piperazine family. This compound is known for its potential therapeutic applications and has gained significant attention in scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethoxy}acetic acid typically involves the N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate. The reaction is carried out in the presence of anhydrous cesium carbonate and sodium iodide in dimethyl sulfoxide (DMSO) at 25-30°C for 12 hours. The reaction mixture is then diluted with water and extracted with ethyl acetate. The crude product is purified by column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(4-Chlorophenyl)piperazino]-2-oxoethoxy}acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or sulfonium salts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-{2-[4-(4-Chlorophenyl)piperazino]-2-oxoethoxy}acetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethoxy}acetic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but it is thought to influence neurotransmitter systems in the brain .

Comparison with Similar Compounds

Similar Compounds

    Cetirizine: A second-generation antihistamine with a similar piperazine structure.

    Hydroxyzine: A first-generation antihistamine that is metabolized to cetirizine.

    Quetiapine: An antipsychotic medication with a piperazine moiety.

Uniqueness

2-{2-[4-(4-Chlorophenyl)piperazino]-2-oxoethoxy}acetic acid is unique due to its specific chemical structure, which imparts distinct physicochemical properties and potential therapeutic applications. Unlike cetirizine and hydroxyzine, which are primarily used as antihistamines, this compound is being explored for a broader range of biological activities .

Properties

IUPAC Name

2-[2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O4/c15-11-1-3-12(4-2-11)16-5-7-17(8-6-16)13(18)9-21-10-14(19)20/h1-4H,5-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUFYNWWOZXEYEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)COCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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